Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate
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Overview
Description
Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, characterized by the presence of a methyl ester group attached to a propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate typically involves the esterification of 3,5-dimethylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3,5-dimethylpyridine-2-carboxylic acid.
Reduction: Formation of 2-(3,5-dimethylpyridin-2-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- Methyl 3-(pyridin-2-ylamino)propanoate
- Methyl 2-(3,5-dimethylpyridin-2-yl)acetate
- Ethyl 2-(3,5-dimethylpyridin-2-yl)propanoate
Comparison: Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate is unique due to its specific ester group and propanoate chain, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(3,5-dimethylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(2)10(12-6-7)9(3)11(13)14-4/h5-6,9H,1-4H3 |
InChI Key |
YPBCRXPPNYBOER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C)C(=O)OC)C |
Origin of Product |
United States |
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